molecular formula C13H19ClN4O B2678509 2-Chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone CAS No. 2411275-37-9

2-Chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone

Cat. No. B2678509
CAS RN: 2411275-37-9
M. Wt: 282.77
InChI Key: UBMAUYREVBHXKG-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone” is a complex organic molecule that contains several functional groups including a ketone, a triazole, and a tetrahydroazepine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps including the formation of the triazole ring and the tetrahydroazepine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the ketone could undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar ketone group .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c1-10(2)18-9-12(15-16-18)11-4-3-6-17(7-5-11)13(19)8-14/h4,9-10H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMAUYREVBHXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C2=CCCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone

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